molecular formula C15H22N2O2 B4108054 N-(sec-butyl)-4-(butyrylamino)benzamide

N-(sec-butyl)-4-(butyrylamino)benzamide

Cat. No.: B4108054
M. Wt: 262.35 g/mol
InChI Key: MMVRATFIHOHSON-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(butyrylamino)benzamide is a substituted benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and a butyrylamino (-NH-C(=O)-C3H7) group at the para position of the benzamide core (Figure 1). This structural configuration confers distinct physicochemical and biological properties, including:

  • Lipophilicity: The butyrylamino group increases hydrophobicity (LogP ~2.8–3.2), enhancing membrane permeability compared to unsubstituted benzamides .
  • Synthetic Versatility: The compound can be synthesized via amidation reactions between 4-aminobenzoic acid derivatives and sec-butylamine, followed by butyrylation .

Properties

IUPAC Name

4-(butanoylamino)-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-9-7-12(8-10-13)15(19)16-11(3)5-2/h7-11H,4-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRATFIHOHSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key structural analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Substituents LogP Key Biological Activities Unique Features
N-(sec-butyl)-4-(butyrylamino)benzamide sec-butyl (N), butyrylamino (C4) 3.1 Antimicrobial (in silico) Enhanced lipophilicity
N-(sec-butyl)-3-iodo-4-methoxybenzamide sec-butyl (N), iodo (C3), methoxy (C4) 2.9 Anticancer (in vitro) Halogen substitution for reactivity
N-(2-sec-butylphenyl)-4-methylbenzamide sec-butyl (phenyl), methyl (C4) 3.4 Enzyme inhibition (IC50 = 12 µM) Steric hindrance from phenyl substitution
4-amino-N-(tert-butyl)benzamide tert-butyl (N), amino (C4) 1.8 Antiproliferative (HeLa cells) Reduced solubility vs. sec-butyl
N-(4-sulfamoylphenyl)carbamothioylbenzamide sulfamoyl (C4), carbamothioyl (N) 1.5 Antiviral (HCV NS3/4A protease) Polar groups for target specificity

Impact of Alkyl Chain and Functional Groups

  • sec-butyl vs. tert-butyl: The sec-butyl group in the target compound improves solubility in organic solvents compared to tert-butyl analogs (e.g., 4-amino-N-(tert-butyl)benzamide), which exhibit higher crystallinity and lower bioavailability .
  • Butyrylamino vs.
  • Halogen vs. Alkoxy Substitutions : Iodo or methoxy groups (e.g., ) enhance electrophilic reactivity and hydrogen-bonding capacity, respectively, which may improve target engagement in anticancer applications .

Q & A

Q. What mechanistic insights explain the selective inhibition of HDAC isoforms by this compound?

  • Methodological Answer :
  • Isoform-Specific Assays : Use recombinant HDAC1/6/8 (BPS Bioscience) and fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC).
  • X-ray Crystallography : Resolve co-crystal structures with HDAC6 to identify key hydrogen bonds (e.g., with Glu1026) .

Q. How do structural analogs of this compound compare in overcoming multidrug resistance (MDR) in cancer cells?

  • Methodological Answer :
  • P-gp Efflux Assays : Use calcein-AM staining in MDR1-overexpressing cell lines (e.g., NCI/ADR-RES).
  • Transcriptomics : Compare ABC transporter expression (qRT-PCR) post-treatment to identify resistance modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-4-(butyrylamino)benzamide
Reactant of Route 2
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N-(sec-butyl)-4-(butyrylamino)benzamide

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